8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N5O5 and its molecular weight is 455.515. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
Research has shown that derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which are structurally related to the compound , exhibit potential pharmacological activities. For instance, some derivatives were found to have potent serotonin receptor ligands properties and showed anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009). Another study highlighted the antidepressant and anxiolytic-like activities of certain arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, further underscoring the potential of these compounds in treating affective disorders (Zagórska et al., 2015).
Antiviral and Antihypertensive Properties
Research dating back to 1995 discovered the synthesis of derivatives of 7,8-polymethylenehypoxanthines, precursors to compounds similar to 8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds showed potential antiviral and antihypertensive activities, suggesting the broader application of such derivatives in medicinal chemistry (Nilov et al., 1995).
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-6-33-12-11-27-21(29)19-20(25(3)23(27)30)24-22-26(15(2)14-28(19)22)10-9-16-7-8-17(31-4)18(13-16)32-5/h7-8,13-14H,6,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSVEAYGSSKRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC(=C(C=C4)OC)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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